An In-depth Technical Guide to 4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine: Properties, Reactivity, and Applications
An In-depth Technical Guide to 4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine: Properties, Reactivity, and Applications
Introduction: A Strategic Building Block in Modern Chemistry
4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine stands as a pivotal intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifunctional architecture—a nucleophilic pyridine ring, a versatile brominated phenyl ring, and an electron-withdrawing trifluoromethyl group—offers a powerful platform for constructing complex molecular targets. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability[1]. The trifluoromethyl group is a cornerstone of modern drug design, often introduced to enhance metabolic stability, modulate lipophilicity, and improve binding affinity by participating in specific fluorine-protein interactions[2][3].
This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic utility of this compound. We will explore its core characteristics, delve into the causality behind its reactivity in key synthetic transformations, and present field-proven protocols for its application, offering researchers and drug development professionals the foundational knowledge required to leverage this high-value building block effectively.
Core Chemical and Physical Properties
The fundamental properties of a chemical reagent are critical for experimental design, dictating choices in solvents, reaction conditions, and purification strategies. The data for 4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine are summarized below.
| Property | Value | Source |
| CAS Number | Not explicitly available; structure-based | - |
| Molecular Formula | C₁₂H₇BrF₃N | [4] |
| Molecular Weight | 302.09 g/mol | [4] |
| Appearance | Expected to be an off-white to yellow solid, typical for similar structures | [5] |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate | [5] |
| InChI | 1S/C12H7BrF3N/c13-11-2-1-9(12(14,15)16)7-10(11)8-3-5-17-6-4-8/h1-7H | [4] |
| InChI Key | HEUCHJIMAVRGSC-UHFFFAOYSA-N | [4] |
| SMILES | C1=CN=CC=C1C2=C(C=C(C=C2)C(F)(F)F)Br | - |
Synthesis and Strategic Reactivity
The synthetic value of 4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine is primarily derived from the C-Br bond, which serves as a highly versatile handle for carbon-carbon and carbon-heteroatom bond formation.
Plausible Synthetic Route: Suzuki-Miyaura Cross-Coupling
A logical and industrially scalable approach to synthesize the title compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance. The strategy involves coupling 4-pyridylboronic acid with 1,4-dibromo-2-(trifluoromethyl)benzene or, more commonly, coupling 2-bromo-5-(trifluoromethyl)phenylboronic acid with 4-bromopyridine. The latter is often preferred due to the commercial availability of the boronic acid.
Caption: Plausible Suzuki-Miyaura synthesis workflow.
Core Reactivity: The Lability of the C-Br Bond
The primary site of reactivity is the carbon-bromine bond on the phenyl ring. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the trend I > Br > Cl >> F. This is a direct consequence of bond dissociation energies; the C-Br bond is significantly weaker than a C-F or C-Cl bond, making it more susceptible to the critical oxidative addition step to the palladium(0) catalyst[6]. The strong electron-withdrawing effect of the adjacent trifluoromethyl group further polarizes the C-Br bond, enhancing its reactivity.
This selective reactivity allows for precise derivatization, enabling the introduction of diverse functionalities at this position while leaving the rest of the molecule intact.
Caption: Key transformations via the C-Br bond.
Experimental Protocol: Suzuki-Miyaura Derivatization
This protocol provides a robust, self-validating method for C-C bond formation at the C-Br position. The causality behind each step is explained to ensure reproducibility and success.
Objective: To couple an aryl/heteroaryl boronic acid with 4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine.
Materials:
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4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine (1.0 equiv)
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Aryl or heteroaryl boronic acid (1.2 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[7]
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Base (e.g., K₂CO₃, 2.0 equiv)[7]
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Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed[7]
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Inert gas (Argon or Nitrogen)
Step-by-Step Methodology:
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Vessel Preparation:
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Action: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
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Causality: The removal of adsorbed water is critical. Water can hydrolyze the boronic acid and interfere with the catalytic cycle, reducing yield.
-
-
Reagent Addition:
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Action: To the reaction vessel, add 4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine, the boronic acid derivative, and the base.
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Causality: Adding solids first prevents them from sticking to the sides of the flask when the solvent is introduced.
-
-
Inert Atmosphere Establishment:
-
Action: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Causality: The Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere throughout the reaction is paramount for catalytic turnover.
-
-
Solvent and Catalyst Addition:
-
Action: Add the degassed solvent mixture via syringe. Sparge the resulting suspension with inert gas for 10-15 minutes. Finally, add the palladium catalyst under a positive flow of inert gas.
-
Causality: Degassing the solvent removes dissolved oxygen. Adding the catalyst last, under a protective gas flow, minimizes its exposure to any residual air.
-
-
Reaction Execution:
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Action: Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3-12 hours).[7]
-
Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Vigorous stirring ensures homogeneity in the heterogeneous mixture (solid base).
-
-
Work-up and Purification:
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Action: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the inorganic base and salts. Brine wash helps to break any emulsions and further dry the organic layer.
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Action: Purify the crude residue by flash column chromatography on silica gel.
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Causality: Chromatography separates the desired product from unreacted starting materials, the catalyst, and any byproducts, yielding the pure compound.
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Safety and Handling
Substituted bromopyridines and trifluoromethylated aromatics require careful handling. While a specific safety data sheet for the title compound is not publicly available, data from close analogs provide a reliable guide to its hazard profile.
Hazard Profile Summary:
| Hazard Type | Description | Precautionary Measures | Citations |
| Acute Toxicity | Harmful or fatal if swallowed. Harmful in contact with skin or if inhaled. | Do not eat, drink, or smoke when using. Avoid breathing dust/fumes. Use only in a well-ventilated area or chemical fume hood. | [8][9][10][11][12] |
| Irritation | Causes skin irritation and serious eye irritation. May cause respiratory irritation. | Wear protective gloves, clothing, and eye/face protection. Avoid contact with skin and eyes. | [8][9][10][11][12] |
| Handling | Use personal protective equipment as required. Wash hands thoroughly after handling. | [8][9][11] | |
| Storage | Store locked up in a well-ventilated place. Keep container tightly closed in a dry, cool environment. | [8][9][11] | |
| Incompatibilities | Incompatible with strong oxidizing agents, strong acids, and strong bases. | [8][9][10] |
Personal Protective Equipment (PPE):
-
Eyes: Chemical safety goggles or face shield.
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Skin: Nitrile gloves, lab coat.
-
Respiratory: Use in a chemical fume hood. If ventilation is inadequate, use a P2 respirator cartridge or equivalent.
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- Fisher Scientific. (2011). SAFETY DATA SHEET for 5-Bromo-2-(trifluoromethyl)pyridine.
- BenchChem. (2025). Application Notes: Derivatization of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine for Medicinal Chemistry.
- Apollo Scientific. SAFETY DATA SHEET for 4-Bromo-5-phenyl-3-(trifluoromethyl)-1H-pyrazole.
- BLDpharm. Product Information for 5-Bromo-2-(4-(trifluoromethyl)phenyl)pyridine.
- ChemicalBook. Chemical Properties of 2-Bromo-5-(trifluoromethyl)pyridine.
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- Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
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- MDPI. (2012).
- Sigma-Aldrich. UK Product Page for 2-Bromo-5-(trifluoromethyl)pyridine 97%.
- IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- BenchChem. Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide.
- Research Outreach. (2023).
- MDPI. (2022).
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- ResearchGate. (2012). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.
-
SpectraBase. Spectrum for (phenyl)-.lambda.6-sulfanone.
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